tert-Butyl (3-ethynylpyridin-4-yl)carbamate

Description

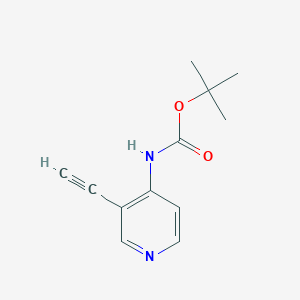

tert-Butyl (3-ethynylpyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the 3-position of the pyridine ring. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions, while the ethynyl moiety offers unique reactivity for applications such as click chemistry (e.g., Huisgen cycloaddition) or further functionalization via Sonogashira coupling.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl N-(3-ethynylpyridin-4-yl)carbamate |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) |

InChI Key |

DQJITDXLDRKGAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-ethynylpyridin-4-yl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.

N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.

Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Formyl Group Introduction: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Enyne Side Chain Introduction:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-ethynylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carbonyl compounds, piperidine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (3-ethynylpyridin-4-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The structural and functional properties of tert-butyl (3-ethynylpyridin-4-yl)carbamate can be contextualized by comparing it to related pyridine carbamate derivatives.

Structural Analogues and Substituent Effects

Key Observations:

- Ethynyl vs. Polar Substituents : The ethynyl group in the target compound enables sp²–sp carbon-carbon bond-forming reactions, contrasting with polar groups like hydroxy or methoxy (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate), which prioritize hydrogen bonding and solubility .

- Halogenated Derivatives : Fluorine (in tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate) and iodine (in tert-butyl 3-iodo-4-(methylthio)pyridin-2-ylcarbamate) introduce distinct electronic effects. Fluorine increases metabolic stability via C–F bond strength, while iodine serves as a heavy atom for crystallography or radiolabeling .

- Allyl vs. Ethynyl : The allyl group in tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate supports thiol-ene chemistry, whereas the ethynyl group is more suited for azide-alkyne cycloadditions .

Pharmacological and Industrial Relevance

- Drug Design : Methoxy and hydroxy derivatives (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate) are common in kinase inhibitors due to their hydrogen-bonding interactions with ATP-binding pockets. In contrast, the ethynyl group’s role is more niche, often serving as a linker in PROTACs (proteolysis-targeting chimeras) .

- Material Science : Ethynyl-substituted carbamates are precursors to conductive polymers, whereas allyl-substituted analogs (e.g., tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) are used in crosslinked hydrogels .

Biological Activity

Tert-butyl (3-ethynylpyridin-4-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies from recent research.

Chemical Structure and Properties

The compound's structure features a tert-butyl group linked to a carbamate moiety, which is further attached to a pyridine ring substituted with an ethynyl group at the 3-position. Its molecular formula is CHNO, with a molecular weight of approximately 234.26 g/mol. The compound's CAS number is 1038779-11-1, classifying it as a carbamate derivative.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Pyridine Derivative : The ethynyl group is introduced to the pyridine ring via Sonogashira coupling reactions.

- Formation of the Carbamate : The tert-butyl carbamate moiety is formed by reacting the pyridine derivative with tert-butyl isocyanate.

These methods yield good overall efficiency and purity, making it suitable for further biological studies.

Pharmacological Profile

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Notably, its structural similarities to other biologically active compounds suggest potential therapeutic applications.

Research indicates that the compound may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes related to neurodegenerative diseases. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for the management of Alzheimer's disease.

Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound, tert-butyl (4-hydroxy-3-(2-methylpiperidin-1-yl)propyl)carbamate (M4), which demonstrated significant protective effects against amyloid beta-induced toxicity in astrocytes. The M4 compound inhibited β-secretase activity and showed potential in reducing amyloid aggregation, suggesting that similar mechanisms may be at play for this compound .

Interaction Studies

Interaction studies have revealed that this compound may interact with nicotinic acetylcholine receptors. This interaction could enhance cognitive function and provide therapeutic benefits for conditions such as Alzheimer's disease .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.